Diethyl-[(2-pyridinylamino)methylen]malonat structure and properties
Diethyl-[(2-pyridinylamino)methylen]malonat structure and properties
An In-Depth Technical Guide to Diethyl-[(2-pyridinylamino)methylen]malonate: Synthesis, Properties, and Application as a Heterocyclic Building Block
Preamble: The Unseen Workhorse of Heterocyclic Chemistry
In the landscape of pharmaceutical development, the final, complex active pharmaceutical ingredient (API) often receives the most attention. However, the success of a multi-step synthesis hinges on the reliability and versatility of its key intermediates. Diethyl-[(2-pyridinylamino)methylen]malonate (Systematic IUPAC Name: diethyl 2-[(pyridin-2-ylamino)methylidene]propanedioate) is one such pivotal, yet often overlooked, building block. Its true value is not as an end-product, but as a carefully engineered precursor—a gateway to a class of fused bicyclic heterocycles known as pyrido[1,2-a]pyrimidines. These scaffolds are of immense interest in modern drug discovery, forming the core of molecules targeting critical disease pathways, including cancer and neurological disorders.[1][2]
This guide provides an in-depth examination of Diethyl-[(2-pyridinylamino)methylen]malonate, moving beyond a simple datasheet to offer a practical, field-proven perspective for researchers and drug development professionals. We will dissect its synthesis with a focus on mechanistic rationale, detail its physicochemical properties, and illuminate its strategic application in constructing high-value therapeutic agents.
Part 1: Molecular Profile and Characterization
A comprehensive understanding of a synthetic intermediate begins with its fundamental physicochemical and spectroscopic properties. While extensive experimental data for this specific compound is not broadly published, its characteristics can be reliably predicted based on its structure and data from closely related analogues, such as its 6-methyl-substituted counterpart.[3]
Physicochemical Properties
The properties of Diethyl-[(2-pyridinylamino)methylen]malonate are summarized in the table below. The molecular formula and weight are calculated, while other properties are estimated based on structural analogues.
| Property | Value | Source / Rationale |
| Systematic IUPAC Name | diethyl 2-[(pyridin-2-ylamino)methylidene]propanedioate | IUPAC Nomenclature |
| Molecular Formula | C₁₃H₁₆N₂O₄ | - |
| Molecular Weight | 264.28 g/mol | Calculated |
| Monoisotopic Mass | 264.1110 Da | Calculated |
| Appearance | Expected to be a pale yellow to white solid or oil | Analogy to similar compounds |
| Solubility | Soluble in common organic solvents (Ethanol, DMSO, Dichloromethane) | Polarity of the molecule |
| XLogP3 (Predicted) | 2.5 | PubChemLite[4] |
Spectroscopic Signature
The validation of the compound's identity post-synthesis relies on a consistent spectroscopic profile. The expected data is as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should feature characteristic signals for the two ethyl ester groups (a triplet around δ 1.2-1.4 ppm and a quartet around δ 4.1-4.3 ppm). The pyridine ring protons will appear in the aromatic region (δ 7.0-8.5 ppm). A key diagnostic signal is the vinyl proton (=CH-), which is expected to appear as a doublet downfield (δ ~8.5-9.0 ppm) due to coupling with the adjacent N-H proton. The N-H proton itself will likely be a broad singlet or a doublet at a high chemical shift (δ >10 ppm), indicative of strong intramolecular hydrogen bonding with one of the ester carbonyls.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will be defined by two distinct carbonyl signals from the ester groups (δ ~165-170 ppm). Signals for the ethyl groups (-OCH₂) and (-CH₃) will be present, alongside the carbons of the pyridine ring and the two olefinic carbons of the central methylidene group.
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IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong C=O stretching vibrations from the ester groups (~1680-1720 cm⁻¹). A prominent N-H stretching band (~3200-3400 cm⁻¹) and C=C stretching from the vinyl group and pyridine ring (~1580-1620 cm⁻¹) are also expected.
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MS (Mass Spectrometry): Under electron ionization (EI), the molecule is expected to show a clear molecular ion peak (M⁺) at m/z = 264. A characteristic fragmentation pattern for such malonate derivatives involves the loss of the entire diethyl malonate moiety or parts of it, such as the ethoxycarbonyl group (-•COOEt).[5]
Part 2: Synthesis and Mechanistic Causality
The most reliable and efficient synthesis of Diethyl-[(2-pyridinylamino)methylen]malonate involves the reaction of 2-aminopyridine with Diethyl Ethoxymethylenemalonate (DEEM). This method represents a vinylogous nucleophilic substitution and is superior to the alternative high-temperature condensation with diethyl malonate itself.
The Rationale Behind Reagent Selection
The choice of DEEM is a critical experimental design parameter. The ethoxy group on the methylene carbon transforms it into an excellent electrophilic center. The reaction proceeds not as a simple condensation, but as an addition-elimination pathway where the amino group of 2-aminopyridine attacks the double bond, followed by the elimination of ethanol. This makes the reaction highly favorable and allows it to proceed under significantly milder conditions (often at room temperature or with gentle heating) than would be required for direct condensation with diethyl malonate, which demands harsh, high-temperature conditions to drive off water.[2]
Caption: High-level workflow for the synthesis of the title compound.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, where the expected outcome (precipitation of a high-purity product) provides direct confirmation of a successful reaction. It is adapted from highly analogous procedures.[4][6]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Molar Eq. |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 0.94 g | 1.0 |
| Diethyl Ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | 2.27 g (2.0 mL) | 1.05 |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | 20 mL | - |
Procedure:
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Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (0.94 g, 10 mmol) and anhydrous ethanol (20 mL). Stir at room temperature until the solid is fully dissolved.
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Reagent Addition: Add Diethyl Ethoxymethylenemalonate (2.0 mL, 10.5 mmol) to the solution dropwise at room temperature.
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Reaction Execution: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 2-aminopyridine starting material.
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Product Isolation (Self-Validation): Upon completion, cool the reaction mixture to room temperature. The product will typically begin to crystallize. Further cooling in an ice bath (0-5°C) for 30-60 minutes will maximize precipitation.
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Purification: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted DEEM or residual solvent.
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Drying: Dry the purified white to pale-yellow solid under vacuum to yield Diethyl-[(2-pyridinylamino)methylen]malonate. The expected yield is typically high (>85%). The product is often of sufficient purity for the subsequent cyclization step without further purification.
Part 3: Strategic Application in Drug Discovery
The primary utility of Diethyl-[(2-pyridinylamino)methylen]malonate is its role as a direct precursor to the pyrido[1,2-a]pyrimidin-4-one ring system. This transformation is a thermally-induced intramolecular cyclization, a variant of the Gould-Jacobs reaction.[6]
The Cyclization Pathway: From Intermediate to Core Scaffold
Upon heating in a high-boiling point solvent (such as diphenyl ether) or under neat conditions, the molecule undergoes a well-orchestrated intramolecular reaction. The pyridinyl nitrogen acts as a nucleophile, attacking one of the ester carbonyls. This is followed by the elimination of an ethanol molecule, leading to the formation of the fused bicyclic system. This reaction is highly efficient and is a cornerstone for creating libraries of substituted pyrido[1,2-a]pyrimidines for screening.
Caption: Logical flow from intermediate to therapeutic application.
Field-Proven Relevance: SHP2 Inhibition
A compelling example of this strategy is in the development of novel allosteric inhibitors for Src homology-2-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a critical node in the RAS-ERK signaling pathway, and its over-activation is implicated in various cancers. Small molecules that can bind to an allosteric pocket and lock the enzyme in an inactive conformation are highly sought after.
Researchers have successfully synthesized a series of compounds with a pyrido[1,2-a]pyrimidin-4-one core that demonstrate potent and selective inhibition of SHP2.[1] The synthesis of this crucial core scaffold begins with the exact reaction described above: the condensation of a substituted 2-aminopyridine with a malonate derivative, followed by thermal cyclization. This underscores the direct and impactful link between our "unseen workhorse" intermediate and the frontier of oncology drug discovery.
Conclusion
Diethyl-[(2-pyridinylamino)methylen]malonate exemplifies the critical role of well-designed intermediates in modern synthetic and medicinal chemistry. While unassuming on its own, its structure is perfectly primed for efficient conversion into the high-value pyrido[1,2-a]pyrimidine scaffold. A thorough understanding of its synthesis, grounded in mechanistic principles, and an appreciation for its strategic application empower researchers to rapidly access complex molecular architectures, accelerating the discovery and development of next-generation therapeutics.
References
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Luo, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 260, 115739. Available from: [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 293092, Diethyl (2-pyridylaminomethylene)malonate." PubChemLite, [Link]. Accessed March 10, 2026.
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